DEOXYVACISINE HCl
CAS No.:
Cat. No.: VC0196742
Molecular Formula: C12H14N2.HCl
Molecular Weight: 222.5 g/mol
Purity: a‰¥ 98% TLC [silufol, chloroform, methanol (5:1)].
* For research use only. Not for human or veterinary use.

Molecular Formula | C12H14N2.HCl |
---|---|
Molecular Weight | 222.5 g/mol |
Appearance | White crystal powder |
Chemical Identity and Structural Properties
Deoxyvacisine HCl is chemically designated as , with a molecular weight of 222.5 g/mol. The compound’s purity exceeds 98% when analyzed via thin-layer chromatography (TLC) using a chloroform-methanol (5:1) solvent system. As a hydrochloride salt, it exhibits enhanced solubility in aqueous environments compared to its free base form, a characteristic critical for in vitro and in vivo studies. The structural backbone of deoxyvacisine aligns with typical alkaloid frameworks, featuring a bicyclic system with nitrogen incorporation, though its exact stereochemical configuration remains unspecified in available literature.
Mechanism of Action: Enzyme Inhibition and Receptor Interactions
Cholinesterase Inhibition
Deoxyvacisine HCl acts as a competitive cholinesterase inhibitor, preventing the hydrolysis of acetylcholine (ACh) at synaptic junctions. In vitro studies demonstrate an inhibitory concentration 50% () of for cholinesterase activity. By preserving synaptic ACh levels, the compound amplifies cholinergic signaling, which is pivotal in neuromuscular and cognitive functions. This mechanism parallels the action of rivastigmine and donepezil, though Deoxyvacisine HCl’s potency profile remains distinct.
Muscarinic Receptor Antagonism
Paradoxically, Deoxyvacisine HCl exhibits dose-dependent effects on muscarinic receptors. At and , it potentiates ACh-induced contractions in isolated small intestine tissue, whereas suppresses contractions, indicating receptor blockade. This biphasic behavior suggests a complex interaction with muscarinic receptor subtypes, possibly involving allosteric modulation or competitive antagonism at higher doses.
Pharmacological Effects and Preclinical Data
In Vitro Profiles
Deoxyvacisine HCl’s enzyme inhibitory effects are concentration-dependent, as shown in Table 1.
Table 1: In Vitro Activity of Deoxyvacisine HCl
Parameter | Concentration | Effect |
---|---|---|
Cholinesterase inhibition | 50% inhibition () | |
MAO inhibition | 54% inhibition | |
Muscarinic modulation | Contraction suppression |
In Vivo Toxicity and Physiological Effects
Intraperitoneal administration in mice reveals an dose that blocks 52% of cholinesterase activity, culminating in respiratory failure and asphyxia at 100–130 mg/kg. Notably, the compound lacks significant central nervous system (CNS) penetration, as evidenced by its inability to prolong arecholine- or nicotine-induced tremors. This peripheral selectivity may limit neurotoxicity but also restricts potential CNS applications.
Therapeutic Implications and Limitations
Neuroprotective and Psychotropic Possibilities
Dual cholinesterase and MAO inhibition theoretically confers neuroprotective benefits in neurodegenerative disorders like Alzheimer’s disease. Yet, the absence of CNS activity in current models precludes direct application, underscoring the need for structural analogs with improved blood-brain barrier permeability.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume